molecular formula C15H22N6O5S B12907234 H-DL-Pen(adenosyl)(adenosyl)-OH

H-DL-Pen(adenosyl)(adenosyl)-OH

Cat. No.: B12907234
M. Wt: 398.4 g/mol
InChI Key: ATGWONWTBUCXGC-XOKZJJQCSA-N
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Description

H-DL-Pen(adenosyl)(adenosyl)-OH is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of adenosyl groups, which are known for their biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pen(adenosyl)(adenosyl)-OH typically involves the coupling of adenosyl groups with a penultimate amino acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper formation of the compound. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The purification process is also critical, often involving chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pen(adenosyl)(adenosyl)-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of reduced derivatives. Substitution reactions can produce a wide range of products depending on the nucleophile involved.

Scientific Research Applications

H-DL-Pen(adenosyl)(adenosyl)-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s adenosyl groups are biologically significant, making it useful in studies related to cellular metabolism and enzyme activity.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which H-DL-Pen(adenosyl)(adenosyl)-OH exerts its effects involves its interaction with specific molecular targets. The adenosyl groups play a crucial role in this process, often participating in enzymatic reactions and metabolic pathways. The compound’s ability to interact with these targets makes it valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

    Adenosylcobalamin: A coenzyme form of vitamin B12, known for its role in cellular metabolism.

    S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.

Uniqueness

H-DL-Pen(adenosyl)(adenosyl)-OH is unique due to its specific structure, which combines adenosyl groups with a penultimate amino acid derivative

Properties

Molecular Formula

C15H22N6O5S

Molecular Weight

398.4 g/mol

IUPAC Name

2-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C15H22N6O5S/c1-15(2,10(16)14(24)25)27-3-6-8(22)9(23)13(26-6)21-5-20-7-11(17)18-4-19-12(7)21/h4-6,8-10,13,22-23H,3,16H2,1-2H3,(H,24,25)(H2,17,18,19)/t6-,8-,9-,10?,13-/m1/s1

InChI Key

ATGWONWTBUCXGC-XOKZJJQCSA-N

Isomeric SMILES

CC(C)(C(C(=O)O)N)SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(C)(C(C(=O)O)N)SCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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